4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of chlorine and fluorine atoms attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-fluoroindanone.
Reduction: The ketone group in 4-chloro-6-fluoroindanone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogenation.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and hydrogenation catalysts.
Substitution: Nucleophiles like ammonia, amines, and other reagents.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,3-dihydro-1H-inden-1-amine
- 6-fluoro-2,3-dihydro-1H-inden-1-amine
- 4-chloro-6-methyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the simultaneous presence of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2 |
InChI Key |
NCUSFGVNQSDSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)F |
Origin of Product |
United States |
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